molecular formula C6H18BCl2NSi2 B1600704 Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)- CAS No. 6591-26-0

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-

Cat. No.: B1600704
CAS No.: 6591-26-0
M. Wt: 242.1 g/mol
InChI Key: WRXQPKDWOCRQLR-UHFFFAOYSA-N
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Description

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, is a chemical compound with the molecular formula C6H14BCl2N. It is known for its unique properties and applications in various fields of scientific research, including catalysis, organic synthesis, and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, typically involves the reaction of boron trichloride with N,N-bis(trimethylsilyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

BCl3+(TMS)2NHBCl2N(TMS)2+HClBCl_3 + (TMS)_2NH \rightarrow BCl_2N(TMS)_2 + HCl BCl3​+(TMS)2​NH→BCl2​N(TMS)2​+HCl

where ( (TMS)_2NH ) represents N,N-bis(trimethylsilyl)amine. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different boron-containing species.

    Oxidation Reactions: It can undergo oxidation to form boron-oxygen compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are commonly used.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or ozone, are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted boranamines with different alkyl or aryl groups.

    Reduction Reactions: The products include various boron-hydride species.

    Oxidation Reactions: The products are typically boron-oxygen compounds.

Scientific Research Applications

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, has diverse applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a reagent or intermediate.

    Material Science: It is used in the development of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • Boranamine, 1,1-dichloro-N,N-bis(1-methylethyl)-
  • Dichloro(diisopropylamino)borane

Uniqueness

Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of trimethylsilyl groups enhances its solubility and compatibility with various organic solvents, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[[dichloroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18BCl2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXQPKDWOCRQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N([Si](C)(C)C)[Si](C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BCl2NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448897
Record name Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6591-26-0
Record name Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-
Reactant of Route 2
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-

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